6-Phenylimidazo[2,1-b]thiazole
Overview
Description
6-Phenylimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound features an imidazo[2,1-b]thiazole core with a phenyl group attached at the 6-position. The imidazo[2,1-b]thiazole scaffold is known for its broad spectrum of biological activities, making it a valuable structure in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-Phenylimidazo[2,1-b]thiazole is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
This compound interacts with EGFR, inhibiting its activity . This interaction results in the inhibition of the downstream signaling pathways that are responsible for cell proliferation. The compound’s mode of action is primarily through competitive inhibition, where it competes with the natural ligand (EGFR) for the binding site on the receptor.
Biochemical Pathways
The interaction of this compound with EGFR affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, this compound prevents the activation of this pathway, leading to reduced cell proliferation .
Result of Action
The result of this compound’s action is a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR . This makes it a potential candidate for the treatment of cancers that are characterized by EGFR overexpression.
Biochemical Analysis
Biochemical Properties
6-Phenylimidazo[2,1-b]thiazole has been found to interact with various enzymes and proteins. For instance, it has shown antifungal activity against certain strains, suggesting that it may interact with enzymes or proteins involved in fungal growth
Cellular Effects
Some studies have reported that it exhibits anticancer activity against certain cancer cell lines . It is suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Preliminary studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing reaction times and improving yields. The use of continuous flow reactors also facilitates the scaling up of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of phenylimidazo[2,1-b]thiazole-6-carboxylic acid.
Reduction: Formation of this compound-3-amine.
Substitution: Formation of 6-nitrophenylimidazo[2,1-b]thiazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an anticancer agent, particularly against breast and liver cancer cell lines.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
6-Phenylimidazo[2,1-b]thiazole can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
- 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their biological activities and chemical properties. For example, the 4-chlorophenyl derivative has shown higher anticancer activity compared to the parent compound .
Properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYKAVHVTLJEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313170 | |
Record name | 6-Phenylimidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7008-63-1 | |
Record name | 6-Phenylimidazo(2,1-b)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenylimidazo[2,1-b]thiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenylimidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-PHENYLIMIDAZO(2,1-B)THIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5LX2B3UE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 6-phenylimidazo[2,1-b]thiazole is C11H8N2S, and its molecular weight is 200.26 g/mol.
A: Researchers frequently utilize 1H NMR, 13C NMR, FTIR, and mass spectrometry to elucidate the structure of this compound derivatives. [, ]
A: Studies have shown that substitutions at different positions of the this compound scaffold can significantly impact its biological activity. For instance, introducing various substituents at the 5-position has yielded derivatives with notable antimicrobial activity against a range of bacteria and fungi. [] Additionally, incorporating specific groups, such as 2-hydroxybenzylidene and carbohydrazide, at the 3-position has led to the development of fluorescence probes with high sensitivity and selectivity towards specific metal ions like In3+ and Cr3+. []
A: Research has identified various biological activities associated with this class of compounds. Derivatives have demonstrated antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Staphylococcus epidermidis, and Trichophyton mentagrophytes. [] Furthermore, certain derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis. []
A: Yes, research has explored the immunomodulatory potential of metal complexes derived from (-)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole (levamisole). Studies on mice and rats revealed that the incorporation of metals like Zn(II) into the complex could enhance the immunomodulating activity compared to the uncomplexed levamisole. []
A: While the exact mechanisms of action for all derivatives are still under investigation, studies suggest that some this compound derivatives could potentially exert their effects through inhibition of mitochondrial NADH dehydrogenase. [] Additionally, the ability of certain derivatives to form aggregates with human serum albumin suggests a potential influence on protein structure and function. []
A: Yes, computational chemistry tools have been employed to gain insights into the properties and behavior of these compounds. Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have been used to understand the binding modes, electronic properties, and spectroscopic characteristics of this compound-based fluorescence probes. []
ANone: The provided research papers primarily focus on the biological activities and analytical aspects of this compound and its derivatives. There is limited information available regarding their catalytic properties or applications in the provided abstracts.
A: Gas-liquid chromatography (GLC) has been successfully employed for the determination of residues of levamisole, a derivative of this compound, in bovine milk. [] The method involves extraction from milk, purification, and quantification using GLC with an alkali flame ionization detector. []
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